

Technical Guide: Characterization of ZINC20906412

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Compound of Interest

Compound Name: ZINC20906412

Cat. No.: B15587667

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Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data and outlines standard experimental protocols for the characterization of the compound **ZINC20906412**, a zinc-containing molecule of interest in chemical biology and drug discovery.

Physicochemical Properties

The fundamental molecular properties of **ZINC20906412** have been determined through computational methods and are summarized below. These values are critical for subsequent experimental design, including dosage calculations, solubility testing, and bioassays.

Data Presentation

Property	Value	Source
Molecular Formula	C ₄₈ H ₅₄ N ₈ Zn	PubChem CID: 71311229[1]
Molecular Weight	808.4 g/mol	PubChem CID: 71311229[1]

Experimental Protocols

The following section details the standard methodologies for the empirical verification of the molecular weight and formula of **ZINC20906412**.

2.1. Molecular Weight Determination via Mass Spectrometry

- Objective: To experimentally confirm the molecular weight of **ZINC20906412**.
- Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF).
- Methodology:
 - Sample Preparation: A 1 mg/mL stock solution of **ZINC20906412** is prepared in a suitable organic solvent (e.g., methanol or acetonitrile). The stock is then diluted to a final concentration of 1-10 μ M in 50% acetonitrile/water containing 0.1% formic acid to facilitate ionization.
 - Ionization: Electrospray Ionization (ESI) is used in positive ion mode, as the compound contains multiple nitrogen atoms capable of protonation.
 - Mass Analysis: The instrument is calibrated using a standard calibration mixture. The sample is infused directly or injected via an HPLC system. Data is acquired over a mass-to-charge (m/z) range of 200-2000.
 - Data Analysis: The resulting spectrum is analyzed to identify the monoisotopic mass of the parent ion. The molecular weight is calculated from the most abundant isotopic peak corresponding to the $[M+H]^+$ adduct.

2.2. Elemental Formula Confirmation via Elemental Analysis

- Objective: To verify the elemental composition (C, H, N) of **ZINC20906412** and confirm its molecular formula.
- Instrumentation: CHN Elemental Analyzer.
- Methodology:
 - Sample Preparation: A precisely weighed sample (1-2 mg) of desiccated, high-purity **ZINC20906412** is placed into a tin capsule.
 - Combustion: The sample is combusted at high temperatures (approx. 900-1000°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and

nitrogen to N₂ gas.

- Separation and Detection: The resulting gases are passed through a separation column and detected by a thermal conductivity detector.
- Data Analysis: The instrument software calculates the percentage by weight of Carbon, Hydrogen, and Nitrogen in the sample. The experimental percentages are compared against the theoretical values calculated from the proposed molecular formula (C₄₈H₅₄N₈Zn) to confirm its accuracy within an acceptable margin of error (typically ±0.4%).

Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a novel compound like **ZINC20906412**.



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Workflow for the characterization of **ZINC20906412**.

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References

- 1. ZINC 6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracont-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene | C₄₈H₅₄N₈Zn | CID 71311229 - PubChem [pubchem.ncbi.nlm.nih.gov]
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